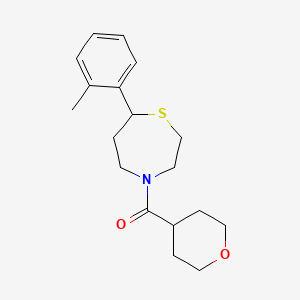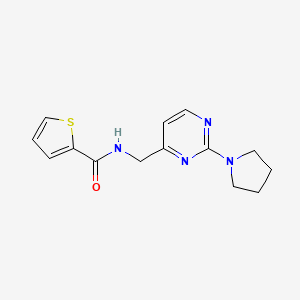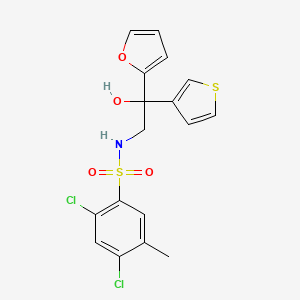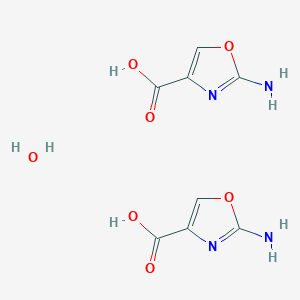
(tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A simple approach to synthesize new highly substituted 4H-pyran derivatives is described. Efficient Et3N acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans, as potentially biological scaffolds .
Molecular Structure Analysis
The 4H-pyran core can be found in many natural products or pharmaceutical compounds, commonly as part of 4H-chromene skeletons (4H-1-benzopyrans) .
Chemical Reactions Analysis
4H-Pyrans have been synthesized following diverse methodologies, although in most of these examples the core is contained in a more complex chromene structure .
Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has shown that compounds structurally related to "(tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" are involved in the synthesis of novel molecules with potential anticancer properties. For instance, the synthesis of various hydroxy pyrazole and hydroxy oxazole derivatives from related compounds has been evaluated for their anticancer activities (Gouhar & Raafat, 2015).
Antibacterial Screening
Another area of research application for similar compounds involves the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives. These studies aim to explore the antibacterial potential of synthesized compounds, thereby contributing to the development of new antibacterial agents (Landage, Thube, & Karale, 2019).
Study of Solvent Effects
Investigations into the effects of solvents on the distribution of configurational and conformational isomers of similar compounds provide insights into their stability and reactivity under different conditions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their practical applications in scientific research (Ren et al., 2008).
Synthesis and Characterization for Antimicrobial Activity
Further research includes the multi-component one-pot synthesis and characterization of derivatives of related compounds, assessing their antibacterial and antifungal activities. This line of research underscores the potential of these compounds in contributing to the development of new antimicrobial agents (Rao et al., 2018).
Mechanism of Action
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-14-4-2-3-5-16(14)17-6-9-19(10-13-22-17)18(20)15-7-11-21-12-8-15/h2-5,15,17H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVMUNFBENZJOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)

![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)


![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)


![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2389279.png)

![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)
![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)
![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)